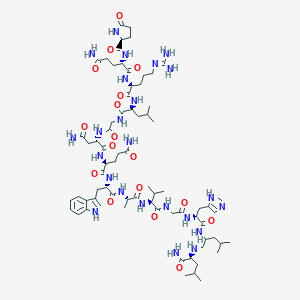

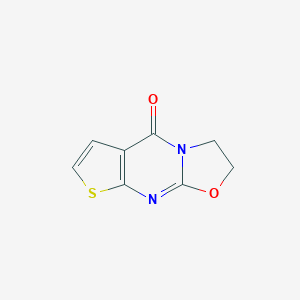

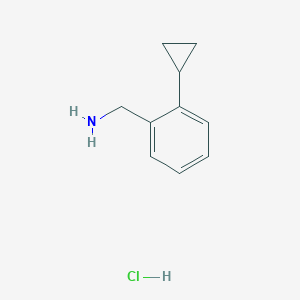

![molecular formula C9H9N3O2 B038462 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 123494-73-5](/img/structure/B38462.png)

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is C9H9N3O2 with an average mass of 191.187 Da .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Applications De Recherche Scientifique

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .

Antiproliferative Activity

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and their biological activity was evaluated. The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group .

Antibacterial Activity

All tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli .

Antiviral Activity

Bromo-substituted derivative 7, which contained an unsubstituted phenyl ring (EC 50 21 μM), and para-cyano-substituted derivative 17 (EC 50 58 μM) showed selective but moderate activity against respiratory syncytial virus (RSV) .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[4,5-b]pyridine derivatives have been used in the development of sensors .

7. Emitters for Confocal Microscopy and Imaging Imidazo[4,5-b]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

Treatment of GPR81 Associated Disorders

Pharmaceutical compositions containing compounds of the invention, and methods of using the compounds and compositions of the invention in the treatment of GPR81 associated disorders, for example, dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit microtubule assembly formation .

Mode of Action

It’s suggested that these compounds may interact with their targets, such as microtubules, and inhibit their assembly formation . This interaction could lead to changes in cellular processes, potentially leading to the observed effects of the compound.

Result of Action

Based on the potential inhibition of microtubule assembly, it’s possible that the compound could have effects on cell division and growth

Propriétés

IUPAC Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKIYJXVMHWITB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154022 |

Source

|

| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid | |

CAS RN |

123494-73-5 |

Source

|

| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123494735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Imidazo(4,5-b)pyridine)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

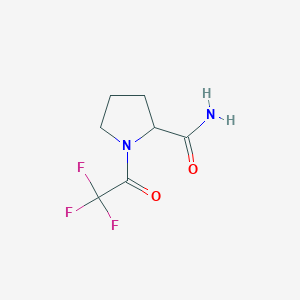

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)

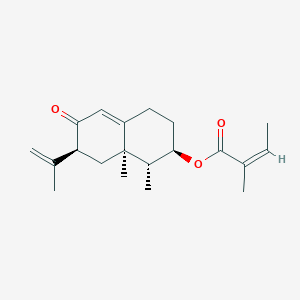

![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)

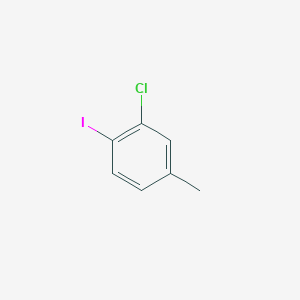

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)